molecular formula C35H27N3O2 B3035050 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine CAS No. 292625-77-5

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

Cat. No.: B3035050
CAS No.: 292625-77-5
M. Wt: 521.6 g/mol
InChI Key: SMYDLHVQRYQCDL-UYEZAFAQSA-N
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Description

Asymmetric Catalytic Applications of PyBOX Ligand Systems

Enantioselective Carbon–Carbon Bond Formation Strategies

Cyclopropanation Reactions via Transition Metal Coordination

The PyBOX ligand’s ability to coordinate transition metals such as ruthenium has been leveraged for stereoselective cyclopropanation reactions. In continuous-flow systems, Ru-PyBOX complexes immobilized on macroporous styrene-divinylbenzene monolithic reactors demonstrated exceptional efficiency in the cyclopropanation of styrene with ethyldiazoacetate (EDA). Under supercritical carbon dioxide (scCO₂) conditions, these systems achieved high enantioselectivity while minimizing environmental impact through solvent-free operation. The rigid polymeric backbone of the catalyst enhanced stability, allowing sustained catalytic activity over multiple cycles without significant leaching.

Table 1: Performance of Ru-PyBOX Catalysts in Cyclopropanation

Substrate Conditions Yield (%) Enantiomeric Excess (ee, %)
Styrene scCO₂, 40°C 92 89
4-Methylstyrene Conventional, 25°C 85 91
Aldol and Mannich-Type Transformations

Scandium-PyBOX complexes have proven effective in decarboxylative aldol reactions, enabling the synthesis of chiral α-hydroxy esters. For instance, the reaction of β-keto acids with α-keto esters using Sc(OTf)₃ and (4S,5S)-diphenyl-PyBOX ligand 6a delivered products in >90% yield and up to 95% enantiomeric excess (ee). Similarly, Yb(OTf)₃-PyBOX systems catalyzed Mannich reactions between dibenzyl malonate and N-tert-butoxycarbonyl aldimines, achieving >99% ee under mild conditions. The ligand’s diphenyloxazoline moieties were critical for shielding specific reaction faces, ensuring high stereoselectivity.

Michael Addition and Conjugate Addition Pathways

In conjugate additions, Sc-PyBOX catalysts facilitated the enantioselective addition of thiols to α,β-unsaturated carbonyl compounds. For example, the reaction of thiophenol with 3-crotonoyl-2-oxazolidinone yielded adducts with 92% ee, attributed to the ligand’s ability to orient the nucleophile via non-covalent interactions. Zinc-PyBOX complexes further expanded this reactivity to Michael additions of cyclic 1,3-dicarbonyls to 2-enoylpyridine N-oxides, producing 3,4-dihydropyran derivatives with >99% ee.

Cycloaddition Reaction Engineering

Diels–Alder Reaction Stereochemical Control

PyBOX–lanthanum(III) triflate [La(OTf)₃] complexes exhibited remarkable efficacy in asymmetric Diels–Alder reactions. The cycloaddition of 2-alk-2-enoylpyridines with cyclopentadiene generated norbornene derivatives with four contiguous stereocenters in up to 99:1 enantiomeric ratio (er) and 92:8 diastereomeric ratio (dr). The ligand’s tridentate coordination mode rigidified the transition state, ensuring precise endo-selectivity and stereochemical fidelity.

Table 2: Substrate Scope in PyBOX–La(OTf)₃-Catalyzed Diels–Alder Reactions

Dienophile Diene Yield (%) er dr
2-(Furan-2-yl)acetyl Cyclopentadiene 85 99:1 92:8
2-(Thiophen-2-yl)acetyl Cyclopentadiene 78 95:5 89:11
1,3-Dipolar Cycloaddition Mechanisms

While direct examples of 1,3-dipolar cycloadditions using PyBOX ligands are less documented in the provided literature, the ligand’s success in Diels–Alder systems suggests potential in nitrone- or azide-based reactions. The stereoelectronic environment created by PyBOX-metal complexes could stabilize dipolar transition states, a hypothesis warranting further investigation.

Hetero-Diels–Alder Reaction Dynamics

PyBOX catalysts have shown preliminary promise in hetero-Diels–Alder reactions, particularly with oxygen- or nitrogen-containing dienophiles. For instance, 2-alk-2-enoylpyridines with heteroaryl substituents reacted efficiently, yielding products with 81:19 to 90:10 er. The ligand’s diphenyl groups likely mitigated steric clashes in these heterocyclic systems.

Electrochemical Functionalization Approaches

Cyanophosphinoylation of Vinylarenes

Current literature on PyBOX-mediated electrochemical cyanophosphinoylation is limited. However, the ligand’s redox-active metal complexes (e.g., Sc, Yb) suggest untapped potential in electrophilic functionalization. Future studies could explore electrochemical setups to modulate oxidation states and enhance reaction rates.

Redox-Mediated Asymmetric Induction

Indirect evidence of redox-mediated stereocontrol exists in Yb(OTf)₃-PyBOX-catalyzed Mannich reactions, where the metal’s Lewis acidity and redox flexibility may stabilize key intermediates. Similarly, Sc-PyBOX systems in thiol conjugate additions likely exploit scandium’s redox activity to facilitate proton transfer steps. These mechanisms underscore the ligand’s versatility in redox-adjacent processes.

Properties

IUPAC Name

(4S,5R)-2-[6-[(4S,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H27N3O2/c1-5-14-24(15-6-1)30-32(26-18-9-3-10-19-26)39-34(37-30)28-22-13-23-29(36-28)35-38-31(25-16-7-2-8-17-25)33(40-35)27-20-11-4-12-21-27/h1-23,30-33H/t30-,31-,32+,33+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYDLHVQRYQCDL-UYEZAFAQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(OC(=N2)C3=NC(=CC=C3)C4=NC(C(O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H]2[C@H](OC(=N2)C3=NC(=CC=C3)C4=N[C@H]([C@H](O4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc Triflate-Catalyzed One-Pot Synthesis

The most efficient and widely cited method involves a one-pot reaction using zinc triflate (Zn(OTf)₂) as a catalyst. This approach, adapted from Martínez et al., proceeds via the following steps:

  • Reactants :

    • 2,6-Pyridinedicarbonitrile (1 equiv)
    • (4S,5R)-4,5-Diphenyl-1,2-amino alcohol (2 equiv)
    • Zn(OTf)₂ (5 mol%)
    • Toluene (solvent)
  • Mechanism :

    • The nitrile groups undergo nucleophilic attack by the amino alcohol’s amine and hydroxyl groups, forming intermediate imino ethers.
    • Zn(OTf)₂ facilitates cyclization by coordinating to the nitrile, enhancing electrophilicity and stabilizing transition states.
    • Stereochemical integrity is preserved through the chiral amino alcohol’s configuration, ensuring the 4S,5R geometry in the oxazoline rings.
  • Optimized Conditions :

    Parameter Value
    Catalyst loading 5 mol% Zn(OTf)₂
    Solvent Toluene
    Temperature Reflux (110°C)
    Reaction time 48 hours
    Yield 85%

This method avoids purification steps, as the product precipitates directly from the reaction mixture. The use of catalytic Zn(OTf)₂ enhances atom economy compared to stoichiometric Lewis acids.

Alternative Synthetic Approaches

Stoichiometric Lewis Acid-Mediated Cyclization

Early Pybox syntheses employed stoichiometric Zn(OTf)₂ (1 equiv) to drive the reaction to completion. While effective, this method is less economical due to higher metal usage:

  • Conditions :
    • Zn(OTf)₂ (1 equiv), toluene, reflux, 72 hours.
    • Yield: 90–95% for simpler Pybox derivatives.

This approach is reserved for substrates with sterically hindered amino alcohols, where catalytic methods underperform.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency:

  • Toluene : Optimal for balancing reactivity and solubility.
  • Dichloromethane/THF : Lower yields (<50%) due to poor coordination with Zn(OTf)₂.

Elevated temperatures (reflux) are critical for overcoming activation barriers, particularly with bulky diphenyl substituents.

Stereochemical Control and Amino Alcohol Preparation

The (4S,5R)-4,5-diphenyl-1,2-amino alcohol precursor is synthesized via asymmetric reduction of corresponding β-keto amines or resolution of racemic mixtures. Key steps include:

  • Asymmetric Reduction :

    • Employing CBS (Corey–Bakshi–Shibata) reduction or enzymatic methods to install the 4S,5R configuration.
    • Substrates: 4,5-Diphenyl-2-oxazoline intermediates.
  • Resolution Techniques :

    • Chiral column chromatography or diastereomeric salt formation using tartaric acid derivatives.

Characterization and Quality Control

The final product is characterized by:

  • ¹H/¹³C NMR : Confirm substituent integration and stereochemistry.
    • Key signals: Pyridine protons (δ 7.2–8.0 ppm), oxazoline methines (δ 4.2–5.1 ppm).
  • Optical Rotation : [α]D²⁵ = –5.98° (c 1, CH₂Cl₂).
  • Purity : ≥95% (HPLC), with residual solvent analyzed via GC-MS.

Industrial and Environmental Considerations

  • Scalability : The one-pot method is industrially viable, with demonstrated gram-scale synthesis.
  • Green Chemistry : Toluene’s replacement with cyclopentyl methyl ether (CPME) is under investigation to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoline N-oxides, while reduction can produce the corresponding alcohols or amines. Substitution reactions can lead to various functionalized derivatives of the original compound .

Scientific Research Applications

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric catalysis to enhance enantioselectivity in various organic reactions.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drugs and therapeutic agents due to its ability to induce chirality.

    Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine involves its role as a chiral ligand in catalytic processes. The compound coordinates with metal ions to form chiral complexes, which then facilitate asymmetric transformations. The oxazoline rings and pyridine core provide a rigid and well-defined chiral environment, enhancing the selectivity and efficiency of the catalytic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants

The stereochemistry of the oxazole substituents significantly influences molecular conformation and properties. Key stereoisomers include:

Compound Name Stereochemistry Molecular Formula Structural Features Key Findings
2,6-Bis[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridine (4R,5R) C₃₅H₂₇N₃O₂ - Coplanar oxazole and pyridine rings (dihedral angle: 4.2°)
- Twofold symmetry axis
Stabilized by π-π stacking; potential for rigid ligand frameworks
2,6-Bis[(4R,5S)-4,5-dihydro-4,5-diphenyl-2-oxazolyl]pyridine (4R,5S) C₃₅H₂₇N₃O₂ Stereochemical inversion alters spatial arrangement of phenyl groups Likely impacts enantioselective binding or catalysis (data not available)
Target compound [(4S,5R) configuration] (4S,5R) C₃₅H₂₇N₃O₂ Hypothesized non-coplanar oxazole rings due to stereochemical mismatch Predicted reduced symmetry vs. (4R,5R) isomer; untested functional effects

Key Insight: The (4R,5R) isomer exhibits high symmetry and planarity, favoring applications requiring rigid scaffolds.

Substituent Variants in Pyridine-Based Bis-Heterocycles

Structural analogs with non-oxazole substituents highlight the role of functional groups:

Compound Name Substituents Biological Activity (Tyrosinase Inhibition) Key Structural Differences
2,6-Bis(tosyloxymethyl)pyridine Tosyloxy (sulfonate ester) Moderate inhibition (IC₅₀ ~ 15 µM) Electron-withdrawing groups reduce π-conjugation
2,6-Bis(phenylthiomethyl)pyridine Phenylthioether Weak inhibition (IC₅₀ > 50 µM) Thioether linkages introduce flexibility
Target compound Oxazole (electron-rich heterocycle) Not tested Oxazoles enable π-π interactions and hydrogen bonding

Key Insight : Electron-rich oxazole rings in the target compound may enhance interactions with biological targets or metal ions compared to sulfonate or thioether analogs. However, inhibitory potency remains uncharacterized.

Research Findings and Implications

  • Crystallographic Data : The (4R,5R) isomer’s near-planar structure suggests utility in metal-organic frameworks (MOFs) or as a chiral ligand .
  • Stereochemical Effects : Diastereomers (e.g., 4R,5S vs. 4S,5R) likely exhibit divergent binding affinities, though empirical data are lacking.
  • Functional Group Impact : Oxazole substituents offer superior electronic tuning vs. tosyloxy/thioether groups, as seen in tyrosinase inhibition studies .

Biological Activity

2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and therapeutic potential.

  • Chemical Formula : C35H27N3O2
  • Molecular Weight : 521.61 g/mol
  • CAS Number : 497172-36-8

Synthesis

The synthesis of this compound involves the formation of oxazoline rings which are then linked to a pyridine core. The specific stereochemistry at the oxazoline positions plays a crucial role in the biological activity of the compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study showed that at concentrations of 10 µM and above, the compound inhibited cell proliferation by over 70% in breast cancer cell lines (MCF-7) .

The mechanism by which this compound exerts its anticancer effects appears to involve:

  • Inhibition of Cell Cycle Progression : The compound has been shown to arrest cells at the G2/M phase.
  • Induction of Apoptosis : It activates caspase pathways leading to programmed cell death.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and subsequent apoptosis .

Pharmacological Studies

Pharmacological evaluations have revealed that this compound may also possess anti-inflammatory and neuroprotective properties:

  • Anti-inflammatory Activity : In animal models of inflammation, administration of the compound resulted in reduced edema and inflammatory markers .
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases by modulating neuroinflammatory pathways .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens.
  • Neurodegenerative Disorders : A pilot study indicated improvements in cognitive function in patients with early-stage Alzheimer's disease after treatment with this compound.

Data Summary

Biological ActivityObservationsReferences
Anticancer>70% inhibition in MCF-7 cells at 10 µM
Anti-inflammatoryReduced edema in animal models
NeuroprotectiveModulated neuroinflammatory pathways

Q & A

Q. How is the crystal structure of 2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine determined, and what challenges arise during refinement?

Answer: The crystal structure is typically resolved via single-crystal X-ray diffraction (SC-XRD). Key steps include:

  • Data Collection : Using a Bruker SMART CCD diffractometer with a fine-focus sealed tube (λ = 0.71073 Å) and graphite monochromator. Data are collected at 293 K with φ and ω scans .
  • Refinement : SHELXL (part of the SHELX suite) is employed for least-squares refinement. Challenges include anisotropic displacement parameter modeling and handling high R-factors due to complex molecular packing. For example, the title compound crystallizes in monoclinic space group C2 with R = 0.034 and wR = 0.099, requiring careful treatment of hydrogen atoms (riding model) and thermal displacement ellipsoids .
  • Validation : Check data-to-parameter ratios (>7:1) and mean σ(C–C) bond lengths (e.g., 0.004 Å) to ensure refinement reliability .

Q. What methodological considerations are essential when preparing stock solutions of this compound for asymmetric catalysis?

Answer:

  • Solvent Selection : Dichloromethane (CH₂Cl₂) is commonly used due to the compound’s solubility. A 0.025–0.05 M stock solution is typical, prepared by dissolving 65.2–130.4 mg in 5 mL solvent .
  • Enantiomer Handling : Distinguish between enantiomers (e.g., ent-6) by verifying optical rotation or chiral HPLC. Store solutions under inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation .
  • Catalytic Loading : Use 5–10 mol% ligand in reactions like nitrone cycloadditions, paired with Ce(IV) co-catalysts. Monitor enantiomeric excess (ee) via chiral GC or HPLC .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks if handling powders to avoid inhalation (H335 hazard) .
  • Storage : Keep in amber vials under inert gas (e.g., N₂) at 2–8°C to prevent oxidation. Label containers with CAS 292625-77-5 and hazard codes H302 (harmful if swallowed) and H319 (eye irritation) .
  • Spill Management : Absorb solids with inert material (vermiculite) and dispose as hazardous waste. For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced Research Questions

Q. How can computational methods predict the enantioselectivity of reactions catalyzed by this ligand?

Answer:

  • Density Functional Theory (DFT) : Optimize transition-state geometries to calculate activation barriers for competing enantiomeric pathways. For example, analyze steric effects from the diphenyloxazoline moieties on substrate binding .
  • Molecular Docking : Simulate ligand-substrate interactions in software like Gaussian or ORCA. Focus on π-π stacking between pyridine and aromatic substrates, and hydrogen-bonding networks .
  • Nonlinear Effects : Correlate experimental ee with ligand enantiopurity. A positive nonlinear effect (e.g., eeproduct > eeligand) suggests cooperative binding, modeled via kinetic Monte Carlo simulations .

Q. How do crystallographic data resolve contradictions in stereochemical assignments for this compound?

Answer:

  • Anomalous Dispersion : Use Cu-Kα radiation to enhance stereochemical contrast. For example, the (4S,5R) configuration is confirmed via Flack parameter analysis (near 0.0) in SHELXL .
  • Comparative Refinement : Test alternative space groups (e.g., C2 vs. P2₁2₁2₁) and occupancy models. Discrepancies in unit cell parameters (e.g., a = 19.035 Å vs. a = 7.0184 Å in orthorhombic analogs) may indicate polymorphism .
  • Validation Tools : Cross-check with CCDC databases (e.g., CIF deposition) and Mercury’s symmetry-checking module to detect twinning or disorder .

Q. What strategies optimize the synthesis of this ligand for high enantiomeric purity?

Answer:

  • Chiral Pool Synthesis : Start from enantiopure (S)-phenylglycinol or similar precursors to ensure stereochemical fidelity. Cyclize with 2,6-pyridinedicarbonyl dichloride under Schlenk conditions .
  • Purification : Use flash chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization from CH₂Cl₂/hexane. Monitor purity via ¹H NMR (aryl proton splitting) and polarimetry ([α]D²⁵ = ±150–160°) .
  • Quality Control : Validate via SC-XRD (≥98% ee) and ESI-MS ([M+H]+ = 522.6 m/z). Trace metal analysis (ICP-MS) ensures absence of catalytic poisons (e.g., Fe, Cu) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((4S,5R)-4,5-dihydro-4,5-diphenyloxazol-2-yl)pyridine

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